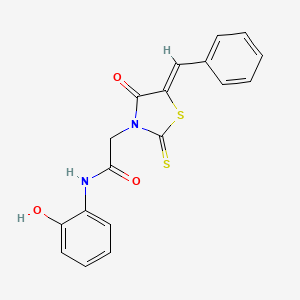

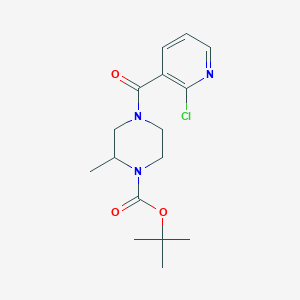

![molecular formula C17H24N2OS2 B2473176 2,6-Di(tert-butyl)-4-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenol CAS No. 130116-26-6](/img/structure/B2473176.png)

2,6-Di(tert-butyl)-4-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenol

Descripción general

Descripción

2,6-Di(tert-butyl)-4-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenol (DTBMSTB) is an organosulfur compound that has gained increased attention in recent years due to its potential applications in scientific research. It is a white, crystalline solid that is soluble in organic solvents and is relatively stable at room temperature. DTBMSTB is widely used in a variety of scientific research applications, ranging from biochemistry to pharmacology.

Aplicaciones Científicas De Investigación

Antioxidant Applications:

While not as widely explored, recent studies have investigated the antioxidant properties of 2,6-di-tert-butylpyridine. Researchers have synthesized PS-2,6-DTBP , a phase-bound antioxidant derived from this compound. PS-2,6-DTBP exhibits significantly increased surface area compared to its precursor, making it a promising candidate for antioxidant applications .

Mecanismo De Acción

Target of Action

The primary target of 2,6-Di(tert-butyl)-4-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenol (2,6-DTBBQ) is the biofilms of certain bacteria, such as Klebsiella quasipneumoniae SP203 . The compound interacts with these biofilms, influencing their formation and redox activity .

Mode of Action

2,6-DTBBQ seems to enhance the redox activity of biofilms and promote extracellular electron transfer (EET) processes . It stimulates the redox reaction and reduces the internal resistance of bioelectrochemical systems (BESs), leading to higher voltage output .

Biochemical Pathways

The compound appears to stimulate the synthesis of NAD and ubiquinone, as well as the assembly of Fe-S clusters/NADH dehydrogenase . These components are crucial for the electron transport chain, a key biochemical pathway for energy production.

Result of Action

The action of 2,6-DTBBQ results in enhanced redox activity and EET in biofilms, leading to increased energy production . This could potentially contribute to the provision of green energy in low-power supply fields .

Action Environment

Environmental factors, such as the concentration of 2,6-DTBBQ, can influence its action. For instance, a BES with 5-mM 2,6-DTBBQ has a higher voltage output than the control group . A concentration of 10-mm 2,6-dtbbq enhances biofilm formation but inhibits the redox activity of the biofilm .

Propiedades

IUPAC Name |

2,6-ditert-butyl-4-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2OS2/c1-16(2,3)11-8-10(14-18-19-15(21-7)22-14)9-12(13(11)20)17(4,5)6/h8-9,20H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBUUUHKRWGIGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NN=C(S2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Di(tert-butyl)-4-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenol | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

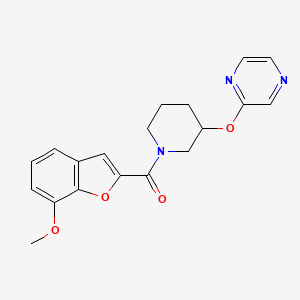

![Ethyl 5-[(2,2-diphenylacetyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2473102.png)

![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzofuran-2-carboxamide](/img/structure/B2473104.png)

![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-2-carboxamide](/img/structure/B2473105.png)

![5-Bromo-1-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]indole-2,3-dione](/img/structure/B2473110.png)

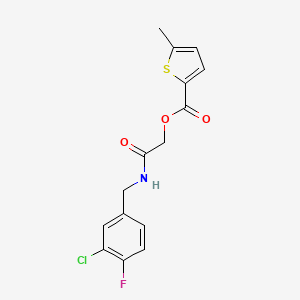

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3,3-dimethylbutanamide](/img/structure/B2473111.png)

![2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2473112.png)

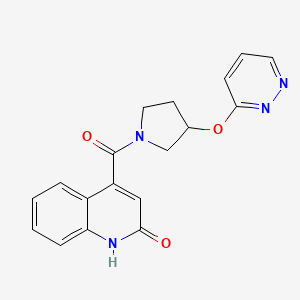

![3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2473115.png)